molecular formula C20H24N8O2 B11496323 Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate

Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate

Cat. No.: B11496323
M. Wt: 408.5 g/mol
InChI Key: AJBFJKPHLHWLLP-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate is a complex organic compound that features a combination of imidazole, triazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various substituted anilines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole, triazine, and piperazine derivatives .

Scientific Research Applications

Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole and triazine moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate is unique due to its combination of imidazole, triazine, and piperazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C20H24N8O2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-[4-imidazol-1-yl-6-(N-methylanilino)-1,3,5-triazin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24N8O2/c1-3-30-20(29)27-13-11-26(12-14-27)18-22-17(25(2)16-7-5-4-6-8-16)23-19(24-18)28-10-9-21-15-28/h4-10,15H,3,11-14H2,1-2H3

InChI Key

AJBFJKPHLHWLLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C)C4=CC=CC=C4

Origin of Product

United States

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